2,4-Diethoxy-N-phenylbenzamide is an organic compound that belongs to the class of benzamides, characterized by the presence of two ethoxy groups at the 2 and 4 positions of the aromatic ring, and a phenyl group attached to the nitrogen of the amide functional group. This compound is notable for its potential biological activities, particularly in pharmacological applications.
2,4-Diethoxy-N-phenylbenzamide is classified as:
The synthesis of 2,4-diethoxy-N-phenylbenzamide typically involves the following steps:
For example, one method described involves dissolving 2,4-diethoxybenzoic acid in dichloromethane and adding aniline with a coupling agent like diethyl chlorophosphate under basic conditions. The reaction is typically stirred for several hours at room temperature or heated to improve yield .
The molecular structure of 2,4-diethoxy-N-phenylbenzamide features:
2,4-Diethoxy-N-phenylbenzamide can undergo various chemical reactions:
Reactions are typically monitored using techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy to confirm product formation and purity .
The mechanism of action for compounds like 2,4-diethoxy-N-phenylbenzamide often involves interaction with specific biological targets:
Studies have shown that related benzamide derivatives exhibit varying degrees of potency against specific biological targets, indicating potential therapeutic applications .
Relevant analyses such as infrared spectroscopy (IR) and nuclear magnetic resonance spectroscopy (NMR) provide insight into functional groups and molecular interactions .
2,4-Diethoxy-N-phenylbenzamide has potential applications in:
Research continues to explore its efficacy and safety profiles in various biological systems .
2,4-Diethoxy-N-phenylbenzamide (CAS RN: 882612-88-6) is a structurally defined benzamide derivative with the molecular formula C₁₇H₁₉NO₃ and a molecular weight of 285.34 g/mol. Its chemical architecture features a benzamide core substituted at the 2- and 4-positions of the benzoyl ring with ethoxy (–OCH₂CH₃) groups and an N-linked phenyl ring. This arrangement creates a planar, conjugated system that significantly influences its electronic distribution and intermolecular interactions. The SMILES notation (CCOc1cc(OCC)ccc1C(=O)Nc1ccccc1) precisely encodes this topology, highlighting the ethoxy substituents' meta and para relationships relative to the amide bond [1] [6] [10].
Table 1: Key Identifiers and Predicted Physicochemical Properties of 2,4-Diethoxy-N-phenylbenzamide
Property | Value/Descriptor |
---|---|
CAS Registry Number | 882612-88-6 |
Systematic Name | 2,4-Diethoxy-N-phenylbenzamide |
Molecular Formula | C₁₇H₁₉NO₃ |
Molecular Weight | 285.34 g/mol |
SMILES | CCOc1cc(OCC)ccc1C(=O)Nc1ccccc1 |
XLogP (Predicted) | ~3.8 |
Hydrogen Bond Acceptors | 3 (Carbonyl O, Two ether O) |
Hydrogen Bond Donors | 1 (Amide N-H) |
Rotatable Bonds | 6 |
N-Phenylbenzamides represent a privileged scaffold in medicinal chemistry, evolving from simple synthetic intermediates to targeted bioactive molecules. Early applications focused on their utility in materials science and synthetic methodology (e.g., the Schotten-Baumann reaction). However, the discovery of their profound biological potential catalyzed intensive research, particularly in antiparasitic and anticancer domains [2] [3] [7].
Antiparasitic Agents: Seminal work identified N-phenylbenzamides as potent disruptors of essential pathways in neglected tropical disease pathogens. Compounds like ST-2043 (a dinitro-substituted benzamide) emerged as reversible monoamine oxidase B (MAO-B) inhibitors (IC₅₀ = 56 nM), highlighting the scaffold's potential for central nervous system (CNS) targets [5]. Crucially, bis(2-aminoimidazolines) derived from N-phenylbenzamide cores demonstrated high activity against Trypanosoma brucei (EC₅₀ = 0.83 μM for lead compound 1a), acting via selective minor groove binding to kinetoplastid DNA (kDNA), disrupting replication [3].
Anticancer Applications: Structural hybridization strategies fused N-phenylbenzamides with acridine rings, creating dual topoisomerase I/II inhibitors. These hybrids (e.g., N-phenylbenzamide-4-methylamine acridines) induce apoptosis in cancer cells by DNA intercalation and enzyme poisoning, demonstrating the scaffold's adaptability for oncology drug design [7].
The bioactivity of N-phenylbenzamides is exquisitely sensitive to substituent effects on both aromatic rings. Electronic, steric, and hydrophobic parameters govern target engagement, membrane permeation, and metabolic stability [2] [3] [5].
DNA Minor Groove Binding: Potency against trypanosomes requires cationic termini (e.g., amidinium ions in bis(2-aminoimidazolines)) for ionic bonding with DNA phosphate backbones. Lowering pKₐ to modulate charge state improved membrane permeability and activity against intracellular Leishmania amastigotes [3].
Steric and Topological Constraints:
Table 2: Impact of Substituent Variations on Biological Activity in N-Phenylbenzamide Analogues
Compound/Substituents | Biological Activity | Key SAR Insight |
---|---|---|
9: 2,6-diCl (Ring A), p-CF₃ (Ring B) | S. mansoni EC₅₀ = 0.08 μM [2] | Strong EWGs on both rings critical for potency |
8: p-OMe (Ring A), p-CF₃ (Ring B) | Inactive against S. mansoni [2] | EDGs abolish activity |
11: m-CF₃ (Ring A), p-CF₃ (Ring B) | S. mansoni EC₅₀ = 1.10 μM [2] | Meta > para substitution for CF₃ on Ring A |
1a: Bis(2-aminoimidazoline) | T. brucei EC₅₀ = 0.83 μM [3] | Cationic groups enable kDNA minor groove binding |
ST-2043: Dinitrobenzodioxole anilide | MAO-B IC₅₀ = 56 nM [5] | Ortho/para nitro groups enhance potency & selectivity |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9